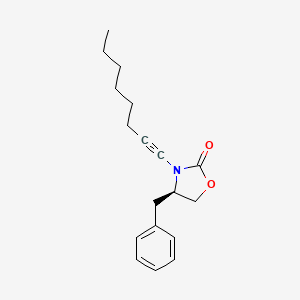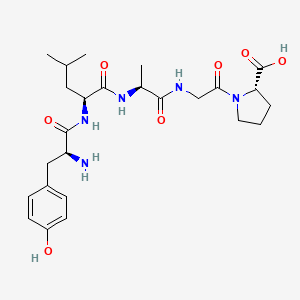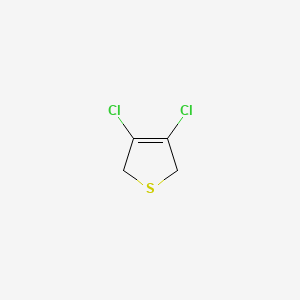
3,4-Dichloro-2,5-dihydrothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-2,5-dihydrothiophene is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic chemistry. The presence of chlorine atoms in the 3 and 4 positions of the dihydrothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2,5-dihydrothiophene can be achieved through several methods. One common approach involves the chlorination of 2,5-dihydrothiophene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst, such as iron chloride, to facilitate the chlorination process. The reaction is carried out at a temperature range of 0-50°C to ensure selective chlorination at the 3 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product. Industrial production also emphasizes safety measures to handle chlorine gas and other hazardous reagents.
化学反応の分析
Types of Reactions
3,4-Dichloro-2,5-dihydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiophene derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or alkoxides, using reagents like sodium amide or sodium alkoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.
Reduction: Lithium aluminum hydride; temperature range-10-25°C.
Substitution: Sodium amide, sodium alkoxide; temperature range0-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Amino or alkoxy-substituted dihydrothiophenes.
科学的研究の応用
3,4-Dichloro-2,5-dihydrothiophene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 3,4-Dichloro-2,5-dihydrothiophene involves its interaction with various molecular targets and pathways. The compound’s chlorine atoms can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its sulfur atom can engage in nucleophilic reactions, further expanding its reactivity profile. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,5-Dichloro-3,4-diiodothiophene: Another halogenated thiophene derivative with similar reactivity but different halogen atoms.
2,3-Dihydrothiophene: A simpler dihydrothiophene without chlorine atoms, used as a precursor in various synthetic routes.
Thiophene: The parent compound of the thiophene family, known for its aromatic properties and widespread use in organic chemistry.
Uniqueness
3,4-Dichloro-2,5-dihydrothiophene is unique due to the specific positioning of chlorine atoms, which imparts distinct reactivity and properties compared to other thiophene derivatives. Its ability to undergo selective substitution and oxidation reactions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
503544-72-7 |
|---|---|
分子式 |
C4H4Cl2S |
分子量 |
155.04 g/mol |
IUPAC名 |
3,4-dichloro-2,5-dihydrothiophene |
InChI |
InChI=1S/C4H4Cl2S/c5-3-1-7-2-4(3)6/h1-2H2 |
InChIキー |
UKXPUJPTGTUUNF-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(CS1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
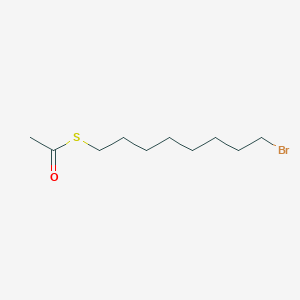

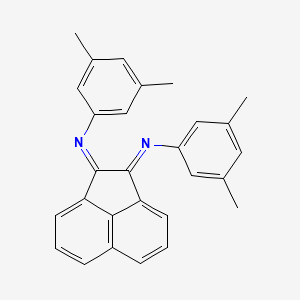
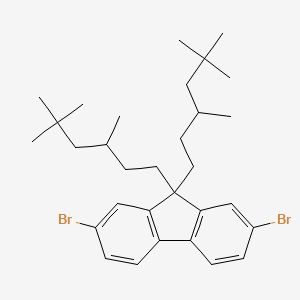
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)

![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
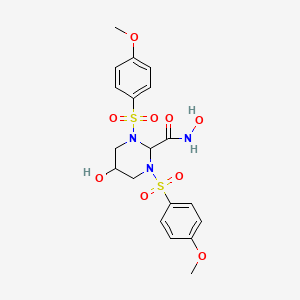
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

